8,9-DIMETHOXY-1,10B-DIMETHYL-1-(PYRIDIN-3-YL)-1H,3H,5H,6H,10BH-[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE
Overview
Description
8,9-DIMETHOXY-1,10B-DIMETHYL-1-(PYRIDIN-3-YL)-1H,3H,5H,6H,10BH-[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE is a complex organic compound with a unique structure that combines elements of pyridine, oxazolo, and isoquinoline. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 8,9-DIMETHOXY-1,10B-DIMETHYL-1-(PYRIDIN-3-YL)-1H,3H,5H,6H,10BH-[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE involves multiple steps. One of the methods includes the use of 4-(bromomethylene)-5,5-dimethyl-1,3-dioxolan-2-one as a starting material. This compound undergoes intramolecular amidoalkylation to form the desired product . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Chemical Reactions Analysis
8,9-DIMETHOXY-1,10B-DIMETHYL-1-(PYRIDIN-3-YL)-1H,3H,5H,6H,10BH-[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,9-DIMETHOXY-1,10B-DIMETHYL-1-(PYRIDIN-3-YL)-1H,3H,5H,6H,10BH-[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 8,9-DIMETHOXY-1,10B-DIMETHYL-1-(PYRIDIN-3-YL)-1H,3H,5H,6H,10BH-[1,3]OXAZOLO[4,3-A]ISOQUINOLIN-3-ONE include:
- 1-ethyl-8,9-dimethoxy-1,10b-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-one
- 10b-(bromomethyl)-8,9-dimethoxy-1,1-dimethyl-1,5,6,10b-tetrahydro[1,3]oxazolo[3,4-a]isoquinolin-3-one
These compounds share similar structural features but differ in specific functional groups, which can lead to variations in their chemical and biological properties
Properties
IUPAC Name |
8,9-dimethoxy-1,10b-dimethyl-1-pyridin-3-yl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-19-15-11-17(25-4)16(24-3)10-13(15)7-9-22(19)18(23)26-20(19,2)14-6-5-8-21-12-14/h5-6,8,10-12H,7,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYZZMXVBHOEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(C3=CC(=C(C=C3CCN2C(=O)O1)OC)OC)C)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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